

Spectroscopic Analysis of Methyl Sorbate: A Technical Guide

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Compound of Interest

Compound Name: Methyl sorbate

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This technical guide provides a comprehensive overview of the spectroscopic data for methyl (2E,4E)-hexa-2,4-dienoate, commonly known as **methyl sorbate**. It includes tabulated spectral data for Infrared (IR) Spectroscopy, ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with a standardized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl sorbate** (CAS No: 689-89-4; Molecular Formula: $\text{C}_7\text{H}_{10}\text{O}_2$; Molecular Weight: 126.15 g/mol).

Table 1: Infrared (IR) Spectroscopy Data

The following are characteristic absorption peaks for **methyl sorbate**. The data is based on typical values for α,β -unsaturated esters.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3030-3010	Medium	C-H Stretch	C=C-H (vinylic)
~2955, 2850	Medium	C-H Stretch	-CH ₃ (aliphatic)
~1725-1715	Strong	C=O Stretch	α,β-Unsaturated Ester
~1640, 1615	Medium	C=C Stretch	Conjugated Diene
~1435	Medium	C-H Bend (scissoring)	-CH ₃
~1270, 1170	Strong	C-O Stretch	Ester
~995	Strong	=C-H Bend (out-of-plane)	trans C=C

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR data was acquired in Chloroform-d (CDCl₃) at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)	Assignment
7.26	dd	1H	15.4, 10.0	H-3
6.19	m	1H	-	H-4 or H-5
6.14	m	1H	-	H-5 or H-4
5.78	d	1H	15.4	H-2
3.73	s	3H	-	-OCH ₃
1.85	d	3H	~6.0	-CH ₃ (at C-5)

[dd = doublet of doublets, m = multiplet, d = doublet, s = singlet]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data

The following are typical predicted chemical shifts for the carbon atoms in **methyl sorbate** in CDCl₃.

Chemical Shift (δ) (ppm)	Carbon Atom Assignment
~167.5	C-1 (C=O)
~145.0	C-3 or C-5
~140.0	C-4 or C-2
~129.5	C-5 or C-3
~118.0	C-2 or C-4
~51.5	-OCH ₃
~18.5	C-6 (-CH ₃)

Table 4: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Electron Ionization (EI). The table lists the major fragment ions and their relative abundance.

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment of Ion Fragment
126	~50	[M] ⁺ (Molecular Ion)
111	~85	[M - CH ₃] ⁺
95	~71	[M - OCH ₃] ⁺
67	100 (Base Peak)	[C ₅ H ₇] ⁺

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above for a liquid sample like **methyl sorbate**.

Infrared (IR) Spectroscopy Protocol (Neat Liquid Film)

- Sample Preparation: Ensure the **methyl sorbate** sample is free of water and particulate matter.
- Salt Plate Handling: Clean two potassium bromide (KBr) or sodium chloride (NaCl) salt plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) and handle only by the edges to avoid moisture from fingerprints.
- Sample Application: Place one to two drops of the neat (undiluted) **methyl sorbate** liquid onto the surface of one salt plate.
- Film Formation: Place the second salt plate on top of the first and gently rotate to create a thin, uniform liquid film between the plates.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.

- Collect a background spectrum of the empty spectrometer chamber to subtract atmospheric H₂O and CO₂ signals.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Processing: Perform a background subtraction and process the resulting transmittance or absorbance spectrum. Identify and label the major absorption peaks.
- Cleaning: Clean the salt plates thoroughly with a dry solvent and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **methyl sorbate** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard like TMS (0.03% v/v).
 - Gently vortex or swirl the vial to ensure the sample is completely dissolved.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles. The final solution height should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
 - Place the assembly into the NMR spectrometer's magnet.
- Data Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

- Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks. This can be done manually or automatically.
- Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
- Acquisition: Set the appropriate experimental parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and begin data collection.
- Data Processing:
 - Apply Fourier transformation to the raw free induction decay (FID) signal.
 - Phase-correct the resulting spectrum.
 - Calibrate the chemical shift axis using the TMS signal at 0 ppm.
 - Integrate the peaks (for ^1H NMR) and identify the chemical shifts, multiplicities, and coupling constants.

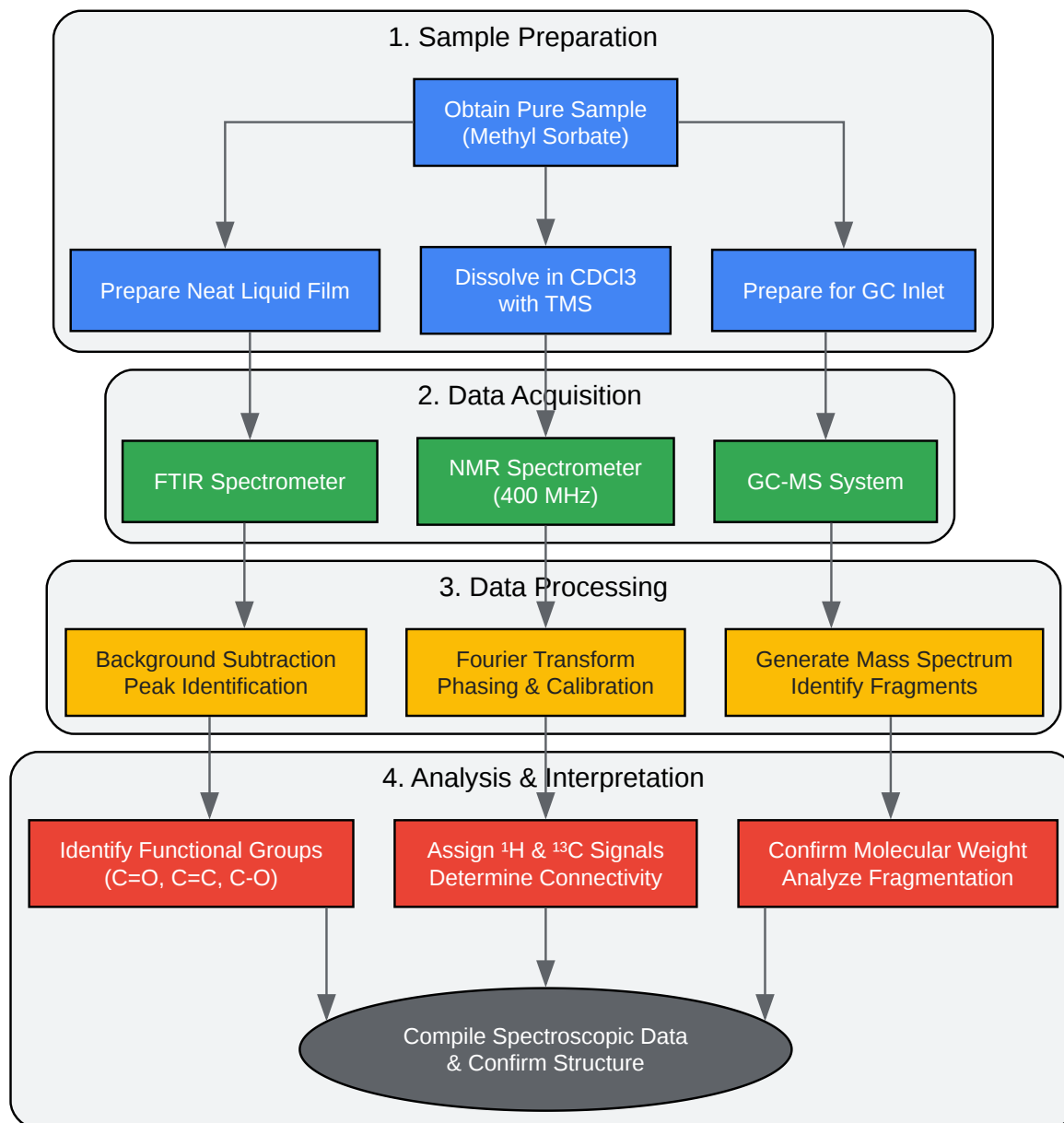
Mass Spectrometry (MS) Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the volatile **methyl sorbate** sample into the mass spectrometer. For a liquid, this is typically done via direct injection into a heated probe or through the injector of a Gas Chromatography (GC-MS) system.
- Ionization (Electron Ionization - EI):
 - The sample molecules in the gas phase enter the ion source.
 - A beam of high-energy electrons (typically 70 eV) bombards the molecules.
 - This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ($[\text{M}]^+$).
 - The excess energy causes the molecular ion to fragment into smaller, characteristic charged ions.

- Mass Analysis:
 - The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Processing:
 - The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion versus its m/z ratio.
 - Identify the molecular ion peak and the base peak (the most abundant ion), and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **methyl sorbate**.



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Caption: Workflow for Spectroscopic Analysis of **Methyl Sorbate**.

- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Sorbate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152928#methyl-sorbate-spectroscopic-data-analysis\]](https://www.benchchem.com/product/b152928#methyl-sorbate-spectroscopic-data-analysis)

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